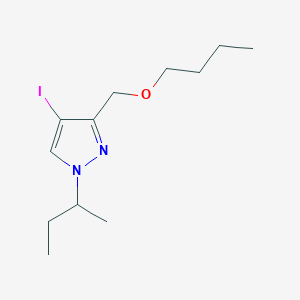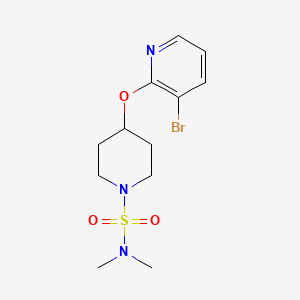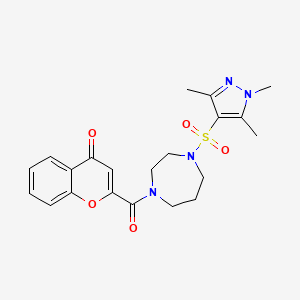
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that has attracted significant attention in scientific research. It is a pyrazole derivative that has shown potential in various applications, including medicinal chemistry, agriculture, and material science. In
Mecanismo De Acción
The mechanism of action of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins play a crucial role in the inflammatory response, and inhibition of COX-2 can lead to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole have been investigated in various studies. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, it has been reported to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole in lab experiments is its high yield during synthesis. It is also relatively stable and easy to handle. However, one of the limitations is its high cost, which may limit its use in large-scale experiments. In addition, its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole. One direction is to investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. Another direction is to explore its potential as a herbicide and insecticide in agriculture. In material science, it can be used as a building block for the synthesis of functional materials. Further studies are also needed to understand its mechanism of action and to optimize its synthesis method for large-scale production.
Conclusion:
In conclusion, 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is well-established, and it has been investigated for its anti-inflammatory, analgesic, and potential drug properties. However, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments and real-world applications.
Métodos De Síntesis
The synthesis of 3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole involves the reaction of 4-iodo-1H-pyrazole-3-carbaldehyde with sec-butylamine and butyl chloroformate in the presence of a base. The product is then treated with sodium hydride and butyl bromide to obtain the final compound. This method has been reported in the literature, and the yield of the product is high.
Aplicaciones Científicas De Investigación
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has shown potential in various scientific research applications. In medicinal chemistry, it has been reported to have anti-inflammatory and analgesic properties. It has also been investigated as a potential drug candidate for the treatment of cancer and neurological disorders. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of functional materials.
Propiedades
IUPAC Name |
1-butan-2-yl-3-(butoxymethyl)-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-4-6-7-16-9-12-11(13)8-15(14-12)10(3)5-2/h8,10H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAESIOWMTAYJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5-dimethoxy-2-(pyrrolidin-1-ylsulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2866870.png)
![1-(Thiophen-2-yl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2866871.png)
![1,3,7-trimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2866872.png)

![3-Tert-butyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2866876.png)
![4-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866877.png)
![6-[5-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2866878.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2866880.png)

![N-(2-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866882.png)

![(3-Chloro-4-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2866885.png)
